

Application Notes and Protocols: Ceftazidime in Combination with Avibactam for Resistant Bacteria

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Compound of Interest

Compound Name: *Ceftazidime pentahydrate*

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These application notes provide a comprehensive overview of the use of ceftazidime-avibactam in combating resistant Gram-negative bacteria. This document includes detailed methodologies for key experiments, quantitative efficacy data, and visualizations of critical pathways and workflows.

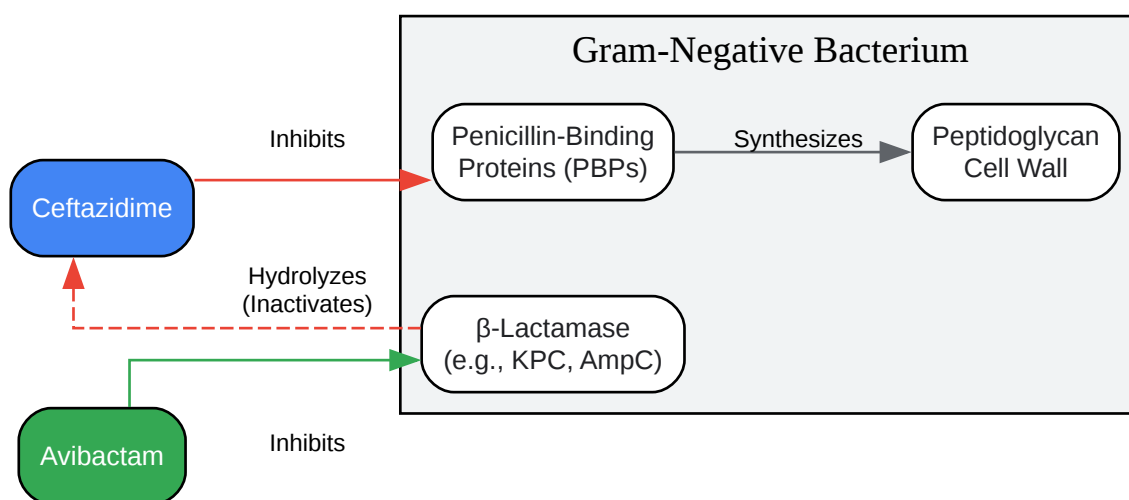
Introduction

Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime, with a novel non- β -lactam β -lactamase inhibitor, avibactam.^[1] This combination is designed to overcome certain mechanisms of antibiotic resistance in Gram-negative bacteria. Ceftazidime acts by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Avibactam protects ceftazidime from degradation by a broad spectrum of β -lactamases, including Ambler class A, class C, and some class D enzymes.^{[2][3]} This restoration of ceftazidime's activity makes the combination effective against many multidrug-resistant (MDR) pathogens.

Ceftazidime-avibactam is approved for the treatment of complicated intra-abdominal infections (in combination with metronidazole), complicated urinary tract infections, and hospital-acquired/ventilator-associated pneumonia.^{[4][5]}

Mechanism of Action

Ceftazidime inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains in the bacterial cell wall, leading to cell lysis and death. Avibactam is a diazabicyclooctane that covalently binds to the active site of β -lactamases in a reversible manner, preventing the hydrolysis and inactivation of ceftazidime.[2] This synergistic action allows ceftazidime to reach its target and exert its bactericidal effect against bacteria that would otherwise be resistant.



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Caption: Mechanism of action of ceftazidime-avibactam.

Data Presentation

Antimicrobial Activity

The following tables summarize the in vitro activity of ceftazidime-avibactam against various resistant Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values are presented as MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against KPC-Producing *Klebsiella pneumoniae*

Organism	Number of Isolates	Ceftazidime-Avibactam MIC ₅₀ (µg/mL)	Ceftazidime-Avibactam MIC ₉₀ (µg/mL)
K. pneumoniae (KPC-producing)	347	1/4	2/4

Data from a multicenter study in China on clinical isolates collected between 2016 and 2018. Avibactam concentration is fixed at 4 µg/mL.[1][3]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against AmpC-Hyperproducing Enterobacterales and P. aeruginosa

Organism	Number of Isolates	Ceftazidime-Avibactam MIC ₅₀ (µg/mL)	Ceftazidime-Avibactam MIC ₉₀ (µg/mL)	% Susceptible
Enterobacter cloacae	-	-	-	99.7%
Serratia marcescens	-	-	-	99.9%
Citrobacter freundii	-	-	-	99.7%
Pseudomonas aeruginosa	-	2/4	4/4	97.1%

Data from US medical centers (2016-2020). Susceptibility is based on CLSI breakpoints.[6]

Clinical Efficacy

The clinical efficacy of ceftazidime-avibactam has been demonstrated in several Phase 3 clinical trials. The following table summarizes the clinical cure rates for various indications.

Table 3: Clinical Cure Rates from Pooled Phase 3 Clinical Trial Data

Indication	Ceftazidime-Avibactam Clinical Cure Rate (%)	Comparator Clinical Cure Rate (%)
Complicated Urinary Tract Infection (cUTI)	91.1	92.1
Complicated Intra-Abdominal Infection (cIAI)	85.4	85.9
Nosocomial Pneumonia (NP), including VAP	80.4	76.8
Overall	88.1	88.1

Data from a pooled analysis of five Phase 3 clinical trials. Comparators were predominantly carbapenems.[4]

Table 4: Clinical and Microbiological Response in Patients with Bacteremia

Outcome	Ceftazidime-Avibactam (n=54)	Comparator (n=47)
Clinical Cure Rate	87.0% (47/54)	83.0% (39/47)
Favorable Microbiological Response	79.6% (43/54)	68.1% (32/47)

Subset analysis from the Phase 3 clinical trial program for patients with Gram-negative bacteremia.[7]

Table 5: Efficacy against ESBL- and AmpC-Producing Enterobacterales

Pathogen Type	Ceftazidime-Avibactam Clinical Response	Carbapenem Clinical Response
ESBL-producing	91% (224/246)	89% (240/271)
AmpC-producing	80% (32/40)	88% (37/42)

Data from a meta-analysis of five randomized controlled trials.[\[2\]](#)[\[8\]](#)

Experimental Protocols

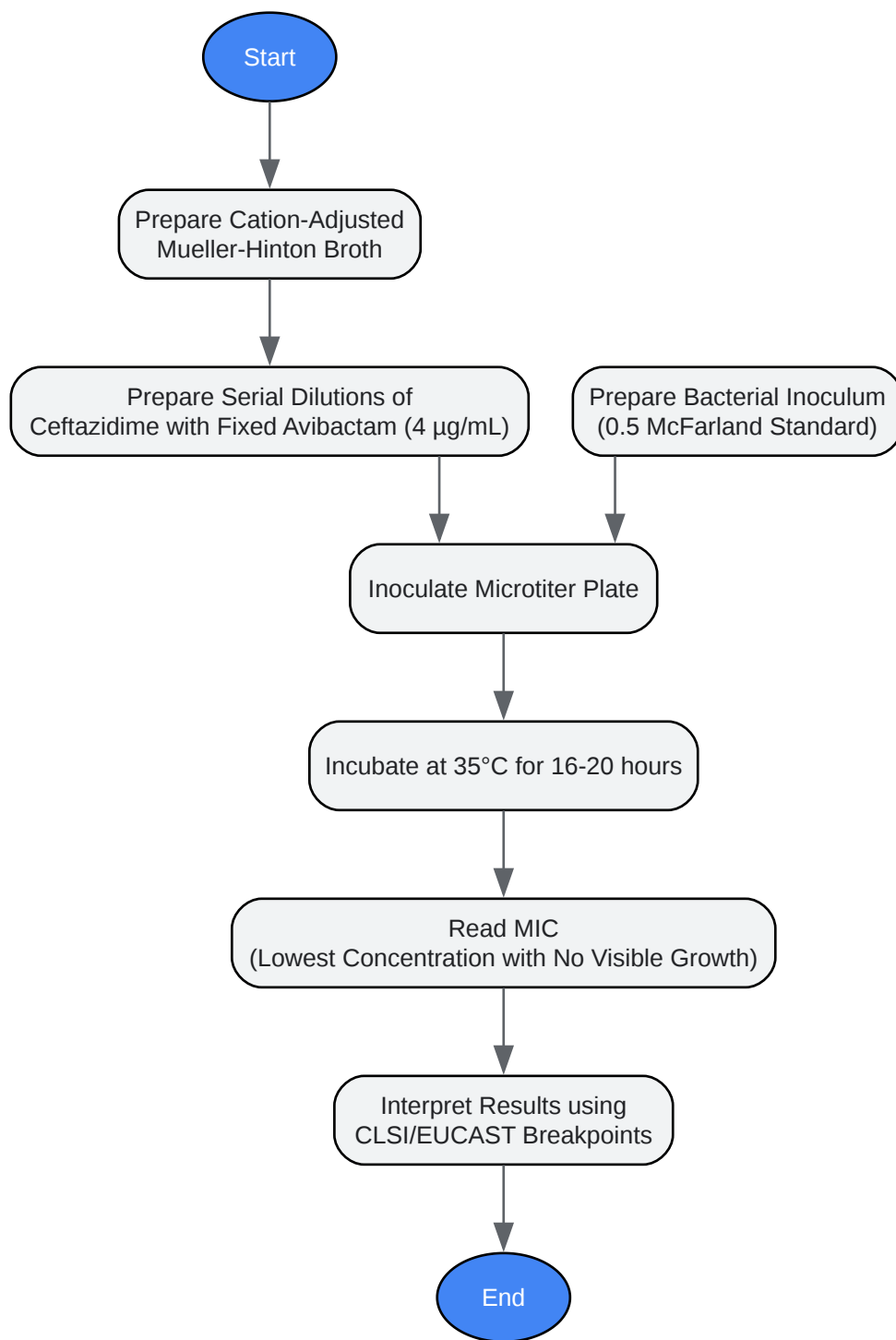
Antimicrobial Susceptibility Testing (AST)

Broth Microdilution Method (according to CLSI guidelines)

This protocol determines the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam.

- Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
- Antibiotic Preparation:
 - Prepare a stock solution of ceftazidime and avibactam.
 - Perform serial two-fold dilutions of ceftazidime in CAMHB in a 96-well microtiter plate.
 - Add a fixed concentration of avibactam (typically 4 µg/mL) to each well containing the ceftazidime dilutions.[\[9\]](#)
- Inoculum Preparation:
 - Select 3-5 colonies of the test organism from an overnight culture on a non-selective agar plate.
 - Suspend the colonies in saline or sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
 - Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.

- Result Interpretation:
 - The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth of the organism.
 - Interpret the MIC results based on established clinical breakpoints (e.g., CLSI or EUCAST guidelines).[\[10\]](#)



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Caption: Workflow for antimicrobial susceptibility testing.

Time-Kill Assay

This assay evaluates the bactericidal activity of ceftazidime-avibactam over time.

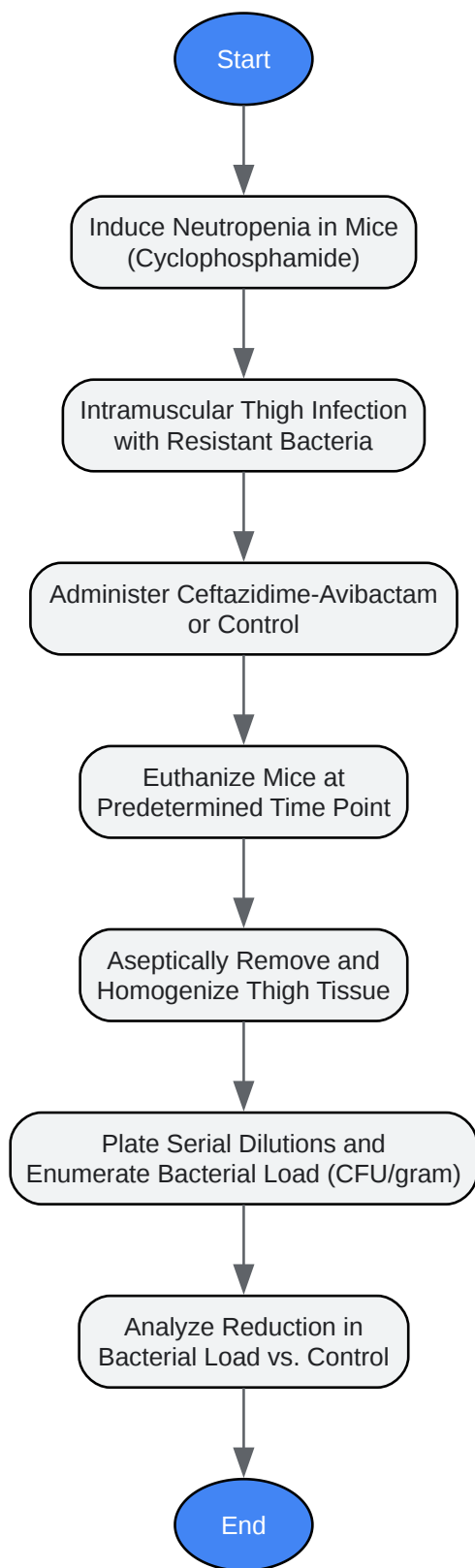
- Inoculum Preparation:
 - Prepare a starting inoculum of the test organism in CAMHB to a final concentration of approximately 5×10^5 to 1×10^6 CFU/mL.
- Antibiotic Concentrations:
 - Prepare flasks or tubes with CAMHB containing ceftazidime-avibactam at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
 - Include a growth control (no antibiotic).
- Incubation and Sampling:
 - Inoculate the flasks/tubes with the prepared bacterial suspension.
 - Incubate at 37°C with shaking.
 - At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask/tube.
- Bacterial Enumeration:
 - Perform serial dilutions of the collected aliquots in sterile saline.
 - Plate the dilutions onto appropriate agar plates.
 - Incubate the plates overnight at 37°C.
 - Count the number of colonies (CFU/mL) on each plate.
- Data Analysis:
 - Plot the \log_{10} CFU/mL versus time for each antibiotic concentration.
 - Bactericidal activity is typically defined as a ≥ 3 - \log_{10} (99.9%) reduction in CFU/mL from the initial inoculum.[\[11\]](#)

Neutropenic Murine Thigh Infection Model

This in vivo model assesses the efficacy of ceftazidime-avibactam in a mammalian system.

- Induction of Neutropenia:
 - Administer cyclophosphamide to mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) via intraperitoneal injection to induce neutropenia.[\[12\]](#)
- Infection:
 - Prepare an inoculum of the test organism in saline or broth.
 - Two hours before initiating antibiotic therapy, inject a defined bacterial inoculum (e.g., 0.1 mL of 10^6 to 10^7 CFU/mL) into the thigh muscle of each mouse.[\[13\]](#)[\[14\]](#)
- Treatment:
 - Administer ceftazidime-avibactam (or comparator/vehicle) to different groups of mice at various doses and dosing intervals via a clinically relevant route (e.g., subcutaneous or intravenous).
 - A control group receives a vehicle (placebo).
- Efficacy Assessment:
 - At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
 - Aseptically remove the infected thigh muscle.
 - Homogenize the tissue in a known volume of sterile saline.
 - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[\[13\]](#)
- Data Analysis:

- Compare the bacterial load in the thighs of treated mice to that of the control group to determine the reduction in bacterial counts.



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Caption: Workflow of the neutropenic murine thigh infection model.

Conclusion

Ceftazidime-avibactam is a valuable therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing ESBLs, KPCs, and AmpC β -lactamases. The provided protocols for antimicrobial susceptibility testing, time-kill assays, and in vivo infection models offer standardized methods for evaluating the efficacy of ceftazidime-avibactam and other novel antimicrobial agents. The quantitative data presented underscore its potent activity and clinical effectiveness in treating a range of serious infections. Researchers and drug development professionals can utilize this information to further investigate the potential of ceftazidime-avibactam and to guide the development of future antimicrobial therapies.

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